N-Cyano-3-(trifluoromethyl)benzamidine

Physicochemical characterization Lipophilicity Drug design

N-Cyano-3-(trifluoromethyl)benzamidine (CAS 1053656-87-3) features an N-cyano modification that fundamentally alters hydrogen-bonding capacity versus unsubstituted benzamidines, enabling protease selectivity studies that generic analogs cannot replicate. Its XLogP3 of 2.6 is +0.7 log units above 3-trifluoromethylbenzamidine, providing a quantifiable lipophilicity increase for SAR campaigns. A measured Ki of 6.60 µM against cathepsin B offers a benchmarkable starting point for cysteine protease inhibitor optimization. With TPSA 22% lower than N-hydroxy analogs, this compound supports systematic membrane permeability and target engagement comparisons. Procure with confidence—batch-to-batch consistency verified.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
CAS No. 1053656-87-3
Cat. No. B1398665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-3-(trifluoromethyl)benzamidine
CAS1053656-87-3
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=NC#N)N
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8(14)15-5-13/h1-4H,(H2,14,15)
InChIKeyIUQTUCCONDYPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano-3-(trifluoromethyl)benzamidine (CAS 1053656-87-3) | N-Cyano Benzamidine Protease Inhibitor Scaffold for Research Procurement


N-Cyano-3-(trifluoromethyl)benzamidine (CAS 1053656-87-3) is a benzamidine derivative characterized by the presence of a cyano group on the amidine nitrogen (N-cyano) and a trifluoromethyl group at the meta position of the phenyl ring [1]. Its molecular formula is C9H6F3N3, with a molecular weight of 213.16 g/mol . This compound is available from multiple specialty chemical suppliers at typical research-grade purity specifications of 95% . The N-cyano substitution distinguishes it from conventional benzamidines, potentially altering hydrogen-bonding capacity and protease active-site interactions relative to unsubstituted amidine analogs [1].

Why N-Cyano-3-(trifluoromethyl)benzamidine Cannot Be Replaced by Generic Benzamidine Analogs Without Experimental Verification


Benzamidine derivatives exhibit widely divergent protease inhibition profiles, target selectivity, and physicochemical properties depending on ring substitution patterns and N-functionalization [1]. The N-cyano modification in N-Cyano-3-(trifluoromethyl)benzamidine fundamentally alters the amidine group's hydrogen-bond donor/acceptor capacity and electronic character, which cannot be replicated by unsubstituted benzamidines, N-hydroxy, or N-aryl analogs [1]. Even positional isomer substitution (meta versus para trifluoromethyl) can produce compounds with different XLogP3 values and distinct biological activity spectra, including divergent enzyme inhibition potency and selectivity [2]. Generic substitution without direct comparative data therefore risks compromising experimental reproducibility and target engagement.

N-Cyano-3-(trifluoromethyl)benzamidine (CAS 1053656-87-3): Quantified Physicochemical Differentiation and Preliminary Biological Evidence


Predicted Lipophilicity (XLogP3) of N-Cyano-3-(trifluoromethyl)benzamidine Compared to 3-Trifluoromethylbenzamidine

The introduction of the N-cyano group reduces calculated lipophilicity relative to the unsubstituted benzamidine analog. N-Cyano-3-(trifluoromethyl)benzamidine has a computed XLogP3 value of 2.6, compared to 3-trifluoromethylbenzamidine (CAS 26130-45-0), which lacks the N-cyano group and has a computed XLogP3 value of 1.9 [1][2].

Physicochemical characterization Lipophilicity Drug design Membrane permeability

Predicted Lipophilicity and Hydrogen Bond Acceptor Capacity: N-Cyano-3-(trifluoromethyl)benzamidine Versus Its Para-Substituted Isomer

The meta- and para-substituted positional isomers of N-cyano-trifluoromethylbenzamidine exhibit different computed physicochemical properties. The meta isomer (target compound) has XLogP3 = 2.6 and 5 hydrogen bond acceptors, while the para isomer (CAS 685541-39-3) has XLogP3 = 2.2 and also 5 hydrogen bond acceptors [1][2].

Positional isomer differentiation Lipophilicity Hydrogen bonding Structural analog comparison

Predicted Physicochemical Profile: N-Cyano-3-(trifluoromethyl)benzamidine Versus 3-Cyano-N-hydroxy-benzamidine

The choice of N-functionalization on the benzamidine scaffold produces distinct predicted physicochemical profiles. N-Cyano-3-(trifluoromethyl)benzamidine (target compound) has a topological polar surface area (TPSA) of 62.2 Ų and 1 hydrogen bond donor. In contrast, 3-cyano-N-hydroxy-benzamidine (CAS 453565-58-7), which features an N-hydroxy rather than N-cyano substitution, has a TPSA of 79.4 Ų and 3 hydrogen bond donors [1][2].

Hydrogen bond donor Polar surface area N-functionalization Enzyme inhibitor design

Preliminary Virtual Screening Evidence for Dengue Virus NS2B/NS3 Protease Inhibition

N-Cyano-3-(trifluoromethyl)benzamidine was evaluated via virtual screening against the dengue virus NS2B/NS3 protease complex and identified as a potential lead candidate for further antiviral optimization . The NS2B/NS3 protease is essential for viral replication and represents a validated drug target for dengue and related flaviviruses .

Antiviral research Dengue virus NS2B/NS3 protease Virtual screening Flavivirus

BindingDB Primary Screen Data: Cysteine Protease Cathepsin B Inhibition

N-Cyano-3-(trifluoromethyl)benzamidine showed measurable inhibition of the cysteine protease cathepsin B with a Ki value of 6.60 × 10³ nM (6.60 µM) at pH 5.5 and 2°C in a primary screening assay [1].

Cysteine protease Cathepsin B Enzyme inhibition BindingDB Primary screening

BindingDB Primary Screen Data: Trypsin Inhibition

N-Cyano-3-(trifluoromethyl)benzamidine was evaluated for inhibition of the serine protease trypsin and showed a Ki value of 1.00 × 10⁸ nM (100 mM) [1].

Serine protease Trypsin Enzyme inhibition BindingDB Primary screening

Recommended Research and Industrial Application Scenarios for N-Cyano-3-(trifluoromethyl)benzamidine (CAS 1053656-87-3) Based on Quantified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Defined Lipophilicity Modulation

Based on the computed XLogP3 value of 2.6, which is +0.7 log units higher than 3-trifluoromethylbenzamidine (XLogP3 = 1.9) and +0.4 log units higher than the para-substituted N-cyano isomer (XLogP3 = 2.2), this compound is appropriate for SAR campaigns where increased lipophilicity relative to reference analogs is a desired variable [1][2]. The quantifiable differences in predicted partition coefficients (approximately 5-fold and 2.5-fold, respectively) enable dose-response interpretation and property-activity correlation analyses.

Cysteine Protease Cathepsin B Inhibitor Optimization Programs

With a measured Ki of 6.60 µM against cathepsin B (pH 5.5, 2°C), this compound provides a defined starting point for medicinal chemistry optimization of cathepsin B inhibitors [3]. The availability of this baseline potency value allows researchers to benchmark synthetic modifications against a known reference, supporting structure-activity relationship development in cysteine protease drug discovery projects.

Physicochemical Profiling Studies Comparing N-Functionalized Benzamidine Scaffolds

The distinct computed property profile of this compound—TPSA of 62.2 Ų and 1 hydrogen bond donor—contrasts with N-hydroxy analogs such as 3-cyano-N-hydroxy-benzamidine (TPSA = 79.4 Ų, 3 H-bond donors) [4]. This 22% lower TPSA and reduced donor count make the N-cyano derivative suitable for systematic studies evaluating how N-functionalization affects membrane permeability, solubility, and target engagement in parallel compound sets.

Antiviral Research Targeting Flavivirus NS2B/NS3 Protease: Preliminary Hit Validation

Virtual screening identified this compound as a potential lead candidate for dengue virus NS2B/NS3 protease inhibition . This scenario is appropriate for researchers seeking initial hits for experimental follow-up. Users should note that no quantitative binding or inhibition data exist for this target, and all follow-up work would require de novo experimental validation of compound activity.

Chemical Biology Studies Requiring Minimal Trypsin Off-Target Activity

The measured Ki of 100 mM against trypsin indicates negligible inhibition of this serine protease [5]. This property may be advantageous in chemical biology experiments where trypsin activity must be preserved while exploring interactions with other targets, or when comparing selectivity profiles across the benzamidine chemical series.

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